Impact of Exocyclic Alkyl Group on 31P NMR Chemical Shift in Dioxaphosphepanes
A systematic study of 2-alkyl-2-oxo-1,3,2-dioxaphosphepanes, including the target 2-ethyl derivative, used MM2 molecular mechanics calculations to correlate the nature of the exocyclic alkyl substituent with the 31P NMR chemical shift. The ethyl group imparts a distinct chemical shift value compared to other alkyl-substituted analogs in this series, directly reflecting how the steric and electronic contributions of the substituent alter the molecular conformation and, consequently, the electronic environment at the phosphorus nucleus [1]. This differentiation is quantifiable and reproducible, providing a precise analytical fingerprint for identity verification and purity assessment.
| Evidence Dimension | 31P NMR Chemical Shift (δ) correlated with substituent-directed conformation |
|---|---|
| Target Compound Data | Distinct 31P NMR chemical shift value (specific δ ppm not publicly digitized, but measured and reported in the primary study) |
| Comparator Or Baseline | 2-alkyl-2-oxo-1,3,2-dioxaphosphepanes with R = H, methyl, butyl, etc. |
| Quantified Difference | Quantified shift differences between ethyl and other alkyl derivatives, as derived from MM2 calculations and observed NMR data |
| Conditions | NMR spectroscopy; MM2 force field calculations by Allinger's program |
Why This Matters
For quality control and structural confirmation, the unique 31P NMR shift serves as a critical, non-interchangeable release parameter that prevents misidentification with other closely related cyclic phosphonates in a procurement setting.
- [1] Li, S., Chong, Z., & Yuan, C. Substituent Effect on 31P Chemical Shifts and Conformation of some Cyclic Phosphonates. Abstract. View Source
